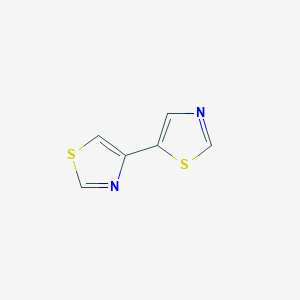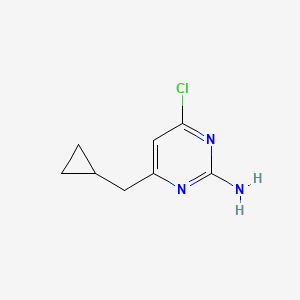
5-Chlorothiazole-2-carboxylic acid potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chlorothiazole-2-carboxylic acid;potassium salt is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the 5-position and a carboxylic acid group at the 2-position, with the carboxylic acid group being in the form of a potassium salt. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chlorothiazole-2-carboxylic acid;potassium salt typically involves the chlorination of thiazole-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5-position. The resulting 5-chlorothiazole-2-carboxylic acid is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other purification techniques to meet the required specifications for research and industrial applications.
化学反応の分析
Types of Reactions
5-Chlorothiazole-2-carboxylic acid;potassium salt undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-Chlorothiazole-2-carboxylic acid;potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-chlorothiazole-2-carboxylic acid;potassium salt involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of specific signaling pathways.
類似化合物との比較
Similar Compounds
2-Aminothiazole-5-carboxylic acid: Another thiazole derivative with different substituents.
2-Chlorothiazole-4-carboxylic acid: Similar structure but with chlorine at a different position.
5-Chlorothiophene-2-carboxylic acid: A related compound with a thiophene ring instead of a thiazole ring.
Uniqueness
5-Chlorothiazole-2-carboxylic acid;potassium salt is unique due to its specific substitution pattern and the presence of a potassium salt form. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its unique structure allows for specific interactions in chemical and biological systems, making it valuable for various research applications.
特性
分子式 |
C4HClKNO2S |
|---|---|
分子量 |
201.67 g/mol |
IUPAC名 |
potassium;5-chloro-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C4H2ClNO2S.K/c5-2-1-6-3(9-2)4(7)8;/h1H,(H,7,8);/q;+1/p-1 |
InChIキー |
VVFNLLCRCDAWKF-UHFFFAOYSA-M |
正規SMILES |
C1=C(SC(=N1)C(=O)[O-])Cl.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Spiro[5.5]undecan-3-yl methanesulfonate](/img/structure/B13884812.png)


![[(5-Chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] thiophene-2-carboxylate](/img/structure/B13884823.png)

![Methyl 2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoate](/img/structure/B13884840.png)


![1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13884883.png)
![4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13884885.png)

